molecular formula C20H13F3O7 B2629063 [3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-4-oxo-2-trifluoromethyl-4H-chromen-7-yloxy]-acetic acid CAS No. 317342-92-0

[3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-4-oxo-2-trifluoromethyl-4H-chromen-7-yloxy]-acetic acid

Cat. No.: B2629063
CAS No.: 317342-92-0
M. Wt: 422.312
InChI Key: LJTHMUWJKVLKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-4-oxo-2-trifluoromethyl-4H-chromen-7-yloxy]-acetic acid: is a complex organic compound characterized by its unique structure, which includes a benzo[1,4]dioxin ring, a chromenone core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-4-oxo-2-trifluoromethyl-4H-chromen-7-yloxy]-acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[1,4]dioxin ring, the introduction of the chromenone core, and the incorporation of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways and mechanisms.

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism of action of [3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-4-oxo-2-trifluoromethyl-4H-chromen-7-yloxy]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

  • 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-chromen-4-one
  • 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-(2-hydroxy-5-methoxy-phenyl)-propenone
  • Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-

Comparison: Compared to these similar compounds, [3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-4-oxo-2-trifluoromethyl-4H-chromen-7-yloxy]-acetic acid is unique due to the presence of the trifluoromethyl group and the acetic acid moiety. These structural features may confer distinct chemical and biological properties, such as increased stability, enhanced reactivity, or specific interactions with biological targets.

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3O7/c21-20(22,23)19-17(10-1-4-13-15(7-10)28-6-5-27-13)18(26)12-3-2-11(8-14(12)30-19)29-9-16(24)25/h1-4,7-8H,5-6,9H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTHMUWJKVLKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(OC4=C(C3=O)C=CC(=C4)OCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.